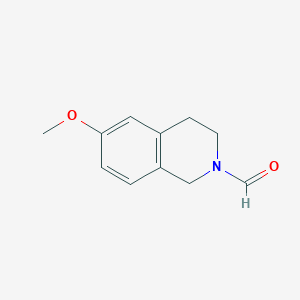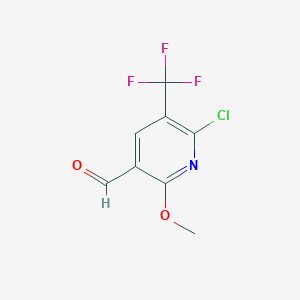
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.
Attachment of the Phenacyloxy Group: The phenacyloxy group is attached via an etherification reaction using phenacyl bromide.
Introduction of the Propylthio Group: The propylthio group is introduced through a thiolation reaction using propylthiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenacyloxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted benzyl or phenacyloxy derivatives.
Aplicaciones Científicas De Investigación
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine: Unique due to its specific substituents and their arrangement.
4-Phenacyloxy-2-propylthiopyrimidine: Lacks the benzyl and methyl groups, resulting in different chemical properties and reactivity.
6-Methyl-4-phenacyloxy-2-propylthiopyrimidine: Lacks the benzyl group, affecting its biological activity and applications.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which enhance its stability and reactivity. The combination of these substituents contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C23H24N2O2S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-(5-benzyl-6-methyl-2-propylsulfanylpyrimidin-4-yl)oxy-1-phenylethanone |
InChI |
InChI=1S/C23H24N2O2S/c1-3-14-28-23-24-17(2)20(15-18-10-6-4-7-11-18)22(25-23)27-16-21(26)19-12-8-5-9-13-19/h4-13H,3,14-16H2,1-2H3 |
Clave InChI |
OTFFCAZOWIKBLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=C(C(=N1)OCC(=O)C2=CC=CC=C2)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)



![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)

![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)

![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)

![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)

![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
